molecular formula C21H19N9OS B12374929 Cdk9-IN-32

Cdk9-IN-32

Cat. No.: B12374929
M. Wt: 445.5 g/mol
InChI Key: PZXUNLURLVEEEB-UHFFFAOYSA-N
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Description

Cdk9-IN-32 is a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9). Cyclin-dependent kinase 9 is a serine/threonine kinase that plays a crucial role in the regulation of transcription elongation by RNA polymerase II. Dysregulation of cyclin-dependent kinase 9 activity has been implicated in various cancers, making it a valuable target for anticancer therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cdk9-IN-32 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by pharmaceutical companies. general synthetic methods for cyclin-dependent kinase inhibitors often involve the use of palladium-catalyzed coupling reactions, nucleophilic substitutions, and amide bond formations .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include rigorous quality control measures to meet regulatory standards for pharmaceutical compounds .

Chemical Reactions Analysis

Types of Reactions

Cdk9-IN-32 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, altering the compound’s properties .

Scientific Research Applications

Cdk9-IN-32 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Cdk9-IN-32 exerts its effects by selectively inhibiting cyclin-dependent kinase 9 activity. Cyclin-dependent kinase 9, in complex with cyclin T1, forms the positive transcription elongation factor b (P-TEFb), which phosphorylates the carboxy-terminal domain of RNA polymerase II. This phosphorylation is essential for the transition from transcription initiation to elongation. By inhibiting cyclin-dependent kinase 9, this compound disrupts this process, leading to reduced transcription of genes involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Several other compounds are known to inhibit cyclin-dependent kinase 9, including:

Uniqueness of Cdk9-IN-32

This compound is unique in its high selectivity for cyclin-dependent kinase 9, which minimizes off-target effects and enhances its therapeutic potential. This selectivity makes it a valuable tool for studying the specific role of cyclin-dependent kinase 9 in various biological processes and for developing targeted anticancer therapies .

Properties

Molecular Formula

C21H19N9OS

Molecular Weight

445.5 g/mol

IUPAC Name

2-(3-methylanilino)-8-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C21H19N9OS/c1-14-6-5-7-15(10-14)23-19-22-13-29-18(31)11-16(24-20(29)25-19)12-32-21-26-27-28-30(21)17-8-3-2-4-9-17/h2-11H,12-13H2,1H3,(H2,22,23,24,25)

InChI Key

PZXUNLURLVEEEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=NCN3C(=O)C=C(N=C3N2)CSC4=NN=NN4C5=CC=CC=C5

Origin of Product

United States

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